N-(1-phenylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. FGIN-1-27 belongs to the class of compounds known as benzisothiazolamines and has been shown to have a range of biological effects, including anti-inflammatory, anticonvulsant, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of FGIN-1-27 is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. FGIN-1-27 has also been shown to have an effect on the immune system, reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
FGIN-1-27 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and modulating neurotransmitter activity. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FGIN-1-27 is its high purity and yield, making it a viable compound for further research. However, one of the limitations of FGIN-1-27 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on FGIN-1-27. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in treating epilepsy, as it has been shown to have anticonvulsant properties. Finally, further research is needed to fully understand the mechanism of action of FGIN-1-27, which could lead to the development of new treatments for neurological and psychiatric disorders.
Conclusion
FGIN-1-27 is a synthetic compound that has shown promise in treating various neurological and psychiatric disorders. Its anti-inflammatory, anticonvulsant, and neuroprotective properties make it a potential treatment for a range of conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of FGIN-1-27 involves the reaction of 2-aminothiophenol with 3-chloro-1-phenylpropane in the presence of a base, followed by oxidation with hydrogen peroxide to yield the final product. The synthesis of FGIN-1-27 has been optimized to yield high purity and yield, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
FGIN-1-27 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its anti-inflammatory properties have been shown to be effective in treating neuroinflammation, which is a common feature of many neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1,1-dioxo-N-(1-phenylpropyl)-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-14(12-8-4-3-5-9-12)17-16-13-10-6-7-11-15(13)21(19,20)18-16/h3-11,14H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDURFHBADDBPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C2C3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.